Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)-
Overview
Description
. It is characterized by a benzene ring substituted with a methoxy group at positions 2 and 5, an isopropyl group at position 4, and an aldehyde group at position 1. This compound is known for its distinctive aroma and is used in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Starting from Benzene:
Starting from 2,5-Dimethoxybenzaldehyde: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction using isopropyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods: The industrial production of this compound typically involves large-scale chemical synthesis using the above methods, with careful control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various electrophiles and Lewis acids like aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: 2,5-Dimethoxy-4-(1-methylethyl)benzoic acid.
Reduction: 2,5-Dimethoxy-4-(1-methylethyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the electrophile used.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology: It serves as a chemical probe in biological studies to understand enzyme mechanisms and metabolic pathways. Medicine: Industry: It is used in the fragrance industry due to its pleasant aroma and in the production of various chemical intermediates.
Mechanism of Action
The mechanism by which Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, influencing metabolic pathways. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Benzaldehyde, 2,4-dimethoxy-: Similar structure but with methoxy groups at positions 2 and 4.
Benzaldehyde, 4-(1-methylethyl)-: Similar structure but without the methoxy groups at positions 2 and 5.
Uniqueness: Benzaldehyde, 2,5-dimethoxy-4-(1-methylethyl)- is unique due to the specific positioning of its methoxy and isopropyl groups, which can influence its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2,5-dimethoxy-4-propan-2-ylbenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3/c1-8(2)10-6-11(14-3)9(7-13)5-12(10)15-4/h5-8H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVOAJNVARQGQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C(=C1)OC)C=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401263940 | |
Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53581-82-1 | |
Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53581-82-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dimethoxy-4-(1-methylethyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401263940 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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